molecular formula C13H13NO2 B11890865 3-Methoxy-5-methylnaphthalene-1-carboxamide CAS No. 22250-89-1

3-Methoxy-5-methylnaphthalene-1-carboxamide

Katalognummer: B11890865
CAS-Nummer: 22250-89-1
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: IHDCPWKTOXBFID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-methylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the third position, a methyl group at the fifth position, and a carboxamide group at the first position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylnaphthalene-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-methylnaphthalene.

    Carboxylation: The naphthalene derivative undergoes carboxylation to introduce the carboxyl group at the first position.

    Amidation: The carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-methylnaphthalene-1-carboxamide.

    Reduction: Formation of 3-methoxy-5-methylnaphthalene-1-amine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-methylnaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-5-methylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    3-Hydroxy-5-methylnaphthalene-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methoxy-5-methylnaphthalene-1-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

3-Methoxy-5-methylnaphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

22250-89-1

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-methoxy-5-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO2/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H2,14,15)

InChI-Schlüssel

IHDCPWKTOXBFID-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.